

Environmental sources and occurrence of PCB 10

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichlorobiphenyl

Cat. No.: B022184

[Get Quote](#)

An In-Depth Technical Guide to the Environmental Sources and Occurrence of PCB 10 (**2,6-Dichlorobiphenyl**)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Polychlorinated biphenyl (PCB) congener 10, chemically identified as **2,6-dichlorobiphenyl**, is a member of the 209 distinct PCB compounds that have been recognized as persistent organic pollutants (POPs).^[1] Although not as widely studied as the more toxic or abundant congeners, understanding the sources and environmental behavior of PCB 10 is crucial for comprehensive risk assessment and environmental forensics. This guide synthesizes the current scientific understanding of PCB 10, focusing on its origins from commercial mixtures, potential for unintentional formation, environmental distribution, and the analytical methodologies required for its precise detection. While a minor component of the total PCB burden, its specific physicochemical properties dictate a unique environmental fate that merits detailed consideration.

Environmental Sources of PCB 10

The presence of PCB 10 in the environment is primarily linked to legacy contamination from commercial PCB mixtures, with potential minor contributions from unintentional industrial byproducts and environmental degradation of more highly chlorinated congeners.

Primary Source: Commercial Aroclor Mixtures

PCBs were not manufactured as individual congeners but as complex mixtures sold under trade names like Aroclor in the United States.^[2] These mixtures were produced by the progressive chlorination of biphenyl, resulting in characteristic congener profiles based on the final percentage of chlorine by weight.^{[2][3]}

Conclusive analysis of these commercial formulations has identified PCB 10 as a minor but quantifiable component in the lower-chlorinated Aroclor products. Specifically, it is found in Aroclor 1016 and Aroclor 1242, which have an average chlorine content of 41.5% and 42%, respectively.^{[2][4]} Its presence is negligible in more heavily chlorinated mixtures like Aroclor 1248, 1254, and 1260.^[4] The distribution of PCB 10 in these key mixtures underscores that its environmental footprint is directly tied to the historical use and disposal of these specific formulations, which were common in applications like hydraulic fluids and capacitors.^[5]

Table 1: Weight Percent Composition of PCB 10 in Commercial Aroclor Mixtures

Congener	IUPAC No.	Aroclor 1016 (wt %)	Aroclor 1242 (wt %)	Aroclor 1248, 1254, 1260 (wt)
2,6-Dichlorobiphenyl	10	0.23	0.20	— (Not Reported / Negligible)

Source: Data adapted from the Toxicological Profile for Polychlorinated Biphenyls (PCBs), Agency for Toxic Substances and Disease Registry (ATSDR).^[4]

Secondary and Inadvertent Sources

Beyond their intentional production in Aroclor mixtures, PCBs are also known to be formed as unintentional byproducts in various industrial processes.^{[6][7]} These "inadvertent" or "non-Aroclor" PCBs can be generated in chemical manufacturing that involves carbon, chlorine, and high temperatures.^{[7][8]}

- **Pigment and Dye Manufacturing:** The production of certain organic pigments, such as diarylide yellows and phthalocyanine blues/greens, is a well-documented source of

inadvertent PCBs.[8][9] However, the literature consistently identifies specific congeners like PCB 11 (3,3'-dichlorobiphenyl) as the primary byproduct of these processes, with no significant mention of PCB 10.[9]

- Titanium Dioxide (Chloride Process): The chloride process for producing titanium dioxide (TiO_2) can generate highly chlorinated PCB congeners as byproducts.[10]
- Thermal Processes: Industrial and municipal incineration, as well as metallurgical processes, can unintentionally produce a range of PCBs through de novo synthesis.[6]

While these pathways are recognized sources of PCBs, current scientific literature has not identified PCB 10 as a characteristic or major congener originating from these inadvertent sources. Its presence in environmental samples is therefore more reliably attributed to legacy Aroclor contamination rather than ongoing, unintentional production.

Environmental Formation Pathways

The composition of PCB mixtures in the environment changes over time due to weathering and microbial activity.[2] A key transformation process is anaerobic reductive dechlorination, where microorganisms in anoxic environments like deep sediments sequentially remove chlorine atoms from highly chlorinated congeners.[4] This process transforms persistent, higher-chlorinated PCBs into less-chlorinated congeners.

It is mechanistically plausible that PCB 10 could be formed through the dechlorination of trichlorobiphenyls (e.g., PCB 16, 2,2',3-trichlorobiphenyl). However, specific degradation pathways leading definitively to PCB 10 are not well-documented in comparison to other dechlorination sequences.

Caption: Environmental source pathways for PCB 10.

Occurrence in Environmental Matrices

As a lower-chlorinated congener, PCB 10's physicochemical properties—higher relative water solubility and volatility compared to congeners with more chlorine atoms—fluence its distribution in the environment.[11] It is expected to be present at low concentrations in ecosystems impacted by Aroclor 1016 and 1242. However, specific quantitative data for PCB

10 are limited in published literature, as analytical reports often prioritize the most abundant or toxicologically relevant congeners.

- **Soil and Sediment:** Sediments are the primary sink for PCBs due to their hydrophobic nature.[11][12] PCB 10 released from Aroclor mixtures will partition strongly to the organic carbon fraction of soils and sediments.[13] Its presence would be a chemical marker for contamination with lower-chlorinated Aroclor mixtures. Total PCB concentrations in contaminated sediments can range from nanograms to micrograms per gram (ng/g to μ g/g), but the specific contribution of PCB 10 is rarely reported.[14][15]
- **Water:** Due to its slightly higher water solubility compared to more chlorinated congeners, PCB 10 has a greater potential to exist in the dissolved phase in the water column, though concentrations remain extremely low (ng/L range) due to the hydrophobic nature of all PCBs. [16]
- **Air:** The relatively higher vapor pressure of dichlorobiphenyls facilitates their volatilization from contaminated soils and water surfaces, making atmospheric transport a significant distribution pathway.[11][17] Consequently, PCB 10 may be detected in ambient and indoor air, particularly near legacy source areas.[1] Studies of urban air have detected a wide range of congeners, but specific concentrations for PCB 10 are often below detection limits or not individually reported.[17]
- **Biota:** PCBs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.[1] Lower-chlorinated congeners like PCB 10 are generally metabolized and eliminated more readily than higher-chlorinated ones.[1] Therefore, its bioaccumulation potential is considered lower than that of persistent congeners like PCB 153 or 138. It may be detected in organisms at lower trophic levels, but it is less likely to be a dominant congener in top predators.

Methodologies for Detection and Quantification

The accurate, congener-specific quantification of PCB 10 requires high-resolution analytical techniques capable of separating it from the other 208 possible congeners and various environmental matrix interferences. EPA Method 1668A or similar performance-based methods are the gold standard for this type of analysis.

Experimental Protocol: Congener-Specific Analysis via GC-MS

- Sample Extraction:
 - Soil/Sediment: A homogenized sample (approx. 10g) is dried with anhydrous sodium sulfate. An isotopic labeled surrogate standard (e.g., $^{13}\text{C}_{12}$ -PCB 10) is added. Extraction is performed using a Soxhlet apparatus with a hexane/acetone solvent mixture for 16-24 hours.
 - Water: A 1 L sample is spiked with surrogate standards and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to adsorb the PCBs. The cartridge is then eluted with an organic solvent like dichloromethane.
- Extract Cleanup and Fractionation:
 - Sulfur Removal: For sediment extracts, elemental sulfur is removed by shaking the extract with activated copper powder.
 - Interference Removal: The extract is passed through a multi-layer silica gel or Florisil column to remove lipids and other co-extracted interferences. This step is critical for obtaining a clean sample for instrumental analysis.
 - Fractionation (Optional): In some cases, activated carbon chromatography is used to separate PCB congeners into different fractions based on their planarity (e.g., separating non-ortho "dioxin-like" PCBs from other congeners).
- Instrumental Analysis:
 - Gas Chromatography (GC): The cleaned extract is concentrated and injected into a high-resolution gas chromatograph (HRGC) equipped with a long, narrow-bore capillary column (e.g., 60m x 0.18mm) designed for PCB congener separation.^[13] The temperature program of the GC oven is optimized to separate congeners based on their boiling points and interaction with the column's stationary phase.
 - Mass Spectrometry (MS): The GC is coupled to a mass spectrometer (MS), typically a high-resolution or tandem (MS/MS) instrument, operated in selected ion monitoring (SIM)

mode.[\[13\]](#) The MS detector is set to monitor specific mass-to-charge ratio (m/z) ions characteristic of native PCB 10 and its corresponding $^{13}\text{C}_{12}$ -labeled internal standard.

- Quantification:
 - The concentration of PCB 10 is determined using the isotope dilution method. The ratio of the response of the native congener to its stable isotope-labeled analogue is compared against a calibration curve generated from authentic standards. This method corrects for any loss of analyte during sample preparation and analysis, providing highly accurate and precise results.

Caption: Standard analytical workflow for PCB 10.

Conclusion

PCB 10 (**2,6-dichlorobiphenyl**) is a minor but distinct congener whose primary environmental source is the legacy use of lower-chlorinated commercial Aroclor mixtures, specifically 1016 and 1242. While unintentional industrial production and environmental dechlorination represent potential secondary pathways, their specific contribution to PCB 10 levels is not well-established in current scientific literature. Its occurrence in the environment is therefore expected to be low and directly linked to sites contaminated with these specific Aroclors. Due to its lower chlorination, it is more mobile and less bioaccumulative than higher-chlorinated congeners. Accurate identification and quantification depend on sophisticated, congener-specific analytical methods, such as HRGC-MS, which are necessary to differentiate it from the complex mixture of PCBs found in environmental samples. Further research focusing on minor congeners is needed to fully characterize the complete environmental footprint of PCB contamination.

References

- National Research Council. (2001). Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota. In A Risk-Management Strategy for PCB-Contaminated Sediments.
- Ghosh, U., Luthy, R. G., Cornelissen, G., Werner, D., & Menzie, C. A. (2011). Passive-Sampler-Based Bioavailability Assessment of PCB Congeners Associated with Aroclor-Containing Paint Chips in the Presence of Sediment. *Environmental Science & Technology*, 45(7), 2847–2854. [\[Link\]](#)
- Dias-Ferreira, C., Pato, R. L., Varejão, J. M., & Ferreira, A. D. (2016). Heavy metal and PCB spatial distribution pattern in sediments within an urban catchment—contribution of historical

pollution sources. *Environmental Science and Pollution Research*, 23(24), 24872–24883.

[\[Link\]](#)

- Restek Corporation. (2023).
- OSPAR Commission. (2017). Status and Trends of Polychlorinated Biphenyls (PCB) in Sediment. OSPAR Assessment. [\[Link\]](#)
- Integral Consulting Inc. (2022).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Chapter 6: Potential for Human Exposure. [\[Link\]](#)
- Rominger, J. T., Tcaciu, A. P., & Herman, K. D. (2023). Identifying Byproduct (aka "Inadvertently Generated")
- Hu, D., & Hornbuckle, K. C. (2010). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments. *Environmental Science & Technology*, 44(8), 2822–2827. [\[Link\]](#)
- Wang, K., & He, J. (2014). PCB dechlorination pathways of the predominant PCB congeners in Aroclor 1260 by a sediment-free culture containing a novel dehalococcoides species. *Environmental Science & Technology*, 48(1), 543–551. [\[Link\]](#)
- Guo, Y., Wu, X., & He, L. (2022). Inadvertently Generated PCBs in Consumer Products: Concentrations, Fate and Transport, and Preliminary Exposure Assessment. *Environmental Science & Technology*, 56(11), 7128–7137. [\[Link\]](#)
- La Rocca, C., Tait, S., & Di Domenico, A. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. *International Journal of Environmental Research and Public Health*, 18(12), 6598. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Table 4-5, Polychlorinated Biphenyl Congener Compositions (in Weight Percent) in Aroclors.
- U.S. Department of Energy. (n.d.). The PCB mixtures. [\[Link\]](#)
- Hu, D., Martinez, A., & Hornbuckle, K. C. (2010). Discovery of Non-Aroclor PCB (3,3'-Dichlorobiphenyl) in Chicago Air. *Environmental Science & Technology*, 42(21), 7873–7877. [\[Link\]](#)
- Eurofins. (2023).
- Kettleman Hills Hazardous Waste Facility. (n.d.). In Wikipedia. Retrieved January 8, 2026. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2008). Aroclor and Other PCB Mixtures. [\[Link\]](#)
- United Nations Development Programme. (n.d.).
- Alfaro-Moreno, E., Martinez, L., Garcia-Cuellar, C., Bonner, J. C., Murray, A. R., Rosas, I., & Osornio-Vargas, A. R. (2009). Sampling and composition of airborne particulate matter (PM10) from two locations of Mexico City.
- U.S. Environmental Protection Agency. (2023).

- Maierhofer, P., Röhrer, G., Bainschab, M., & Bergmann, A. (2020). On the Inherent Variability of Particulate Matter Concentrations on Small Scales and the Consequences for Miniaturized Particle Sensors. *Aerosol and Air Quality Research*, 20(2), 271-280. [\[Link\]](#)
- California Air Resources Board. (n.d.). Inhalable Particulate Matter and Health (PM2.5 and PM10). [\[Link\]](#)
- Bedard, D. L., Van Dort, H. M., May, R. J., & Smullen, L. A. (1997). Enrichment of microorganisms that dechlorinate polychlorinated biphenyls from sediments of the Housatonic River. *Environmental Science & Technology*, 31(11), 3308-3313. [\[Link\]](#)
- Wu, Q., Sponenberg, T., & Wiegel, J. (1998). Deconjugation of Polychlorinated Biphenyl Sulfates to Hydroxylated PCBs by Anaerobically Cultured Mouse and Human Gut Microbiota. *Chemical Research in Toxicology*, 11(7), 815-821. [\[Link\]](#)
- U.S. Environmental Protection Agency. (n.d.). PM10 particles in the air. [\[Link\]](#)
- San Diego Pollution Trackers. (2021). Analyzing PM 2.5 and PM 10 on inland and coastal highways.
- Kaiterra. (2023).
- U.S. Environmental Protection Agency. (2023).
- Pollution. (n.d.). In Wikipedia. Retrieved January 8, 2026. [\[Link\]](#)
- U.S. Environmental Protection Agency. (n.d.).
- PubChem. (n.d.). **2,6-Dichlorobiphenyl**.
- U.S. Environmental Protection Agency. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deconjugation of Polychlorinated Biphenyl Sulfates to Hydroxylated PCBs by Anaerobically Cultured Mouse and Human Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inadvertent PCBs: A Hidden Environmental Threat | Restek [discover.restek.com]

- 6. gradientcorp.com [gradientcorp.com]
- 7. Inadvertently Generated PCBs in Consumer Products: Concentrations, Fate and Transport, and Preliminary Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. unitedchem.com [unitedchem.com]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. integral-corp.com [integral-corp.com]
- 12. Passive-Sampler-Based Bioavailability Assessment of PCB Congeners Associated with Aroclor-Containing Paint Chips in the Presence of Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Status and Trends of Polychlorinated Biphenyls (PCB) in Sediment [oap.ospar.org]
- 15. semspub.epa.gov [semspub.epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. epa.gov [epa.gov]
- To cite this document: BenchChem. [Environmental sources and occurrence of PCB 10]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022184#environmental-sources-and-occurrence-of-pcb-10>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com